molecular formula C10H12BrNO2 B13571043 Methyl (4-bromo-2-methylphenyl)glycinate

Methyl (4-bromo-2-methylphenyl)glycinate

Cat. No.: B13571043
M. Wt: 258.11 g/mol
InChI Key: DNTMJLLFSJJTBW-UHFFFAOYSA-N
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Description

Methyl (4-bromo-2-methylphenyl)glycinate is an organic compound with the molecular formula C10H12BrNO2. It is a derivative of glycine, where the amino group is substituted with a methyl (4-bromo-2-methylphenyl) group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-bromo-2-methylphenyl)glycinate typically involves the esterification of glycine with 4-bromo-2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that maintain optimal reaction conditions, ensuring high yield and purity of the final product. The process is designed to be scalable and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-bromo-2-methylphenyl)glycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles like hydroxide, cyanide, or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or sodium cyanide in ethanol.

Major Products Formed

    Oxidation: 4-bromo-2-methylbenzoic acid.

    Reduction: 4-bromo-2-methylbenzyl alcohol.

    Substitution: 4-hydroxy-2-methylphenylglycinate, 4-cyano-2-methylphenylglycinate, or 4-amino-2-methylphenylglycinate.

Scientific Research Applications

Methyl (4-bromo-2-methylphenyl)glycinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (4-bromo-2-methylphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The bromine atom and the glycine moiety play crucial roles in binding to the active site of the target molecule, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2-bromo-4-methylphenyl)glycinate
  • Methyl (4-chloro-2-methylphenyl)glycinate
  • Methyl (4-fluoro-2-methylphenyl)glycinate

Uniqueness

Methyl (4-bromo-2-methylphenyl)glycinate is unique due to the presence of the bromine atom at the para position relative to the glycine moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and increases its binding affinity to certain molecular targets.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

methyl 2-(4-bromo-2-methylanilino)acetate

InChI

InChI=1S/C10H12BrNO2/c1-7-5-8(11)3-4-9(7)12-6-10(13)14-2/h3-5,12H,6H2,1-2H3

InChI Key

DNTMJLLFSJJTBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NCC(=O)OC

Origin of Product

United States

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